stannane CAS No. 82580-22-1](/img/structure/B14417343.png)
[(Methoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxycarbonothioyl)sulfanylstannane is an organotin compound that features a unique combination of methoxycarbonothioyl and triphenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their versatile reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with a suitable methoxycarbonothioyl-containing reagent. One common method is the reaction of triphenyltin chloride with methoxycarbonothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes as those used in the laboratory. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxycarbonothioyl)sulfanylstannane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxycarbonothioyl group to a methoxycarbonyl group.
Substitution: The triphenyl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce methoxycarbonyl derivatives.
Applications De Recherche Scientifique
(Methoxycarbonothioyl)sulfanylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds as therapeutic agents, although their toxicity remains a concern.
Industry: The compound is used in the production of polymers, coatings, and other materials where its unique reactivity can be exploited.
Mécanisme D'action
The mechanism of action of (Methoxycarbonothioyl)sulfanylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
(Methoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride
List of Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.
Dibutyltin oxide: Used in the production of polyurethanes and as a catalyst in various organic reactions.
Propriétés
Numéro CAS |
82580-22-1 |
|---|---|
Formule moléculaire |
C20H18OS2Sn |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
O-methyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C2H4OS2.Sn/c3*1-2-4-6-5-3-1;1-3-2(4)5;/h3*1-5H;1H3,(H,4,5);/q;;;;+1/p-1 |
Clé InChI |
VEXCRASZSGCQSY-UHFFFAOYSA-M |
SMILES canonique |
COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




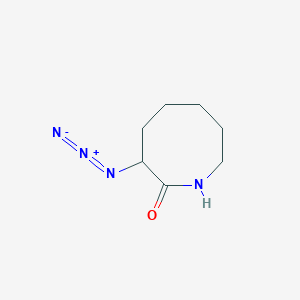
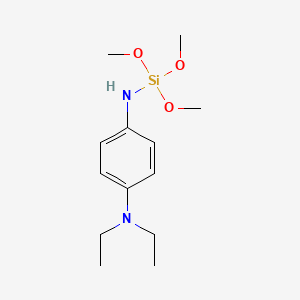
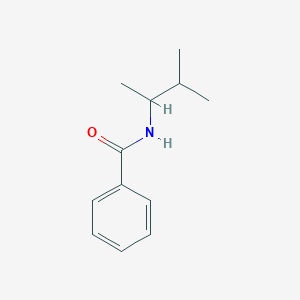
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
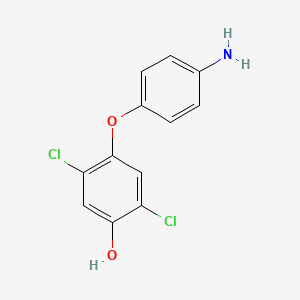
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
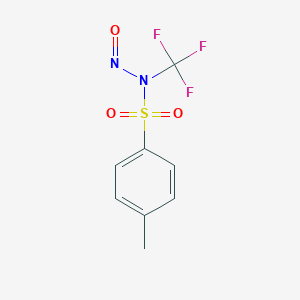
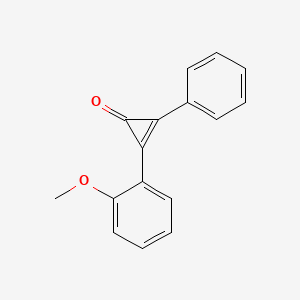
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)


